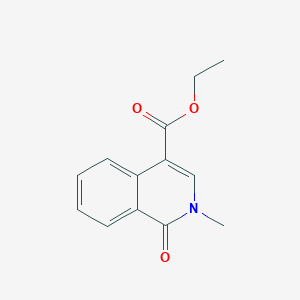

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS: 861542-86-1) is an isoquinoline derivative with a methyl substituent at position 2 and an ethyl ester group at position 3. Its molecular formula is C₁₃H₁₃NO₃ (molecular weight: 231.25 g/mol). This compound is primarily utilized in pharmaceutical and organic synthesis due to its structural versatility. Safety guidelines emphasize avoiding heat and ignition sources during handling .

Properties

IUPAC Name |

ethyl 2-methyl-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-14(2)12(15)10-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGQFHHKLWGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (C13H13NO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound has a molecular weight of 231.25 g/mol and is primarily utilized in research settings for its diverse chemical reactivity and potential pharmacological properties. Its structure allows for various modifications that can enhance its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can alter biochemical pathways. For example, it has shown potential as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair processes .

- Antimicrobial Activity: Preliminary studies indicate that derivatives of isoquinoline compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound and its derivatives. For instance, research has demonstrated that certain isoquinoline derivatives exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 0.23 to 0.70 mg/mL .

Inhibition of PARP Enzymes

In vitro assays have shown that this compound can inhibit PARP enzymes effectively. In a study involving various isoquinoline derivatives, one compound exhibited an IC50 value of 156 nM against PARP1, indicating strong potential for therapeutic applications in cancer treatment where PARP inhibition is beneficial .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized this compound and evaluated its biological activity. The synthesized compound was tested for its ability to inhibit cancer cell proliferation in vitro. Results indicated a dose-dependent inhibition with an IC50 value significantly lower than that of conventional chemotherapeutics.

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of various isoquinoline derivatives highlighted the importance of specific functional groups in enhancing biological efficacy. Modifications to the ethyl group and the carbonyl position were found to significantly affect the potency against specific targets such as PARP enzymes and bacterial strains .

Data Summary

Comparison with Similar Compounds

Core Structural Variations

Key structural differences among similar compounds arise from substituent groups, which influence electronic properties, solubility, and reactivity:

Key Observations :

Spectral Data Comparison

13C NMR and Mass Spectrometry :

- This compound: Expected signals include ester carbonyl (~168–170 ppm) and ethyl group carbons (OCH₂CH₃ at ~60 ppm, CH₃ at ~14 ppm), based on analogs .

- Ethyl 7-bromo derivative : Bromine substitution causes deshielding in adjacent carbons, shifting aromatic signals upfield or downfield depending on position .

- Ethyl 3-amino-6-fluoro-1-oxo-2-(quinolin-8-yl) analog (from ): Fluorine substitution results in distinct 13C shifts (e.g., δ 136.92 for fluorinated aromatic carbons) and HRMS confirmation (m/z 440.1233 [M+Na]+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.